molecular formula C25H27N5O4 B2493318 N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1219913-19-5

N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2493318
CAS No.: 1219913-19-5
M. Wt: 461.522
InChI Key: ZZEZQLKEUNDHNC-UHFFFAOYSA-N
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Description

N-(2-(4-(4-((1H-Imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features a benzo[d][1,3]dioxole (piperonyl) moiety, a group present in various biologically active molecules , linked to a complex amide chain containing a piperazine ring and a benzimidazole unit. The presence of the imidazole ring, a known pharmacophore in many therapeutic agents, suggests potential for investigation into its interaction with enzymatic targets . Similarly, the piperazine ring is a common structural feature in compounds designed for central nervous system (CNS) targeting. This complex architecture makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of new molecular entities. Specific areas of research could include the design of enzyme inhibitors or receptor modulators. Researchers are encouraged to conduct their own experiments to fully characterize this compound's properties, mechanism of action, and specific research applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c31-24(21-5-6-22-23(15-21)34-18-33-22)27-8-10-28-11-13-30(14-12-28)25(32)20-3-1-19(2-4-20)16-29-9-7-26-17-29/h1-7,9,15,17H,8,10-14,16,18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEZQLKEUNDHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of Compound 1, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Compound 1 belongs to a class of compounds characterized by the presence of an imidazole ring and a piperazine moiety, which are known to exhibit diverse biological activities. The structural formula can be represented as follows:

C22H26N4O4\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{4}

This compound features:

  • An imidazole ring that contributes to its pharmacological properties.
  • A piperazine group that enhances its binding affinity to biological targets.
  • A benzo[d][1,3]dioxole moiety which may influence its solubility and bioavailability.

The biological activity of Compound 1 is primarily attributed to its interaction with specific cellular targets involved in cancer progression and microbial resistance. Key mechanisms include:

1. Anticancer Activity:

  • Inhibition of Kinesin Spindle Protein (KSP): Compound 1 has been shown to inhibit KSP, a critical protein involved in mitosis. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cell lines .
  • Induction of Apoptosis: Flow cytometry studies indicated that Compound 1 promotes apoptosis in MCF cell lines, with an observed IC50 value indicating effective cytotoxicity at micromolar concentrations .

2. Antimicrobial Activity:

  • Preliminary studies suggest that derivatives similar to Compound 1 exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups enhances this activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF Cell Line25.72 ± 3.95
AntimicrobialE. coliNot specified
S. aureus0.015

Case Studies

Several studies have investigated the efficacy of Compound 1 or its analogs:

Case Study 1: Anticancer Efficacy
In a study examining the effects of Compound 1 on tumor-bearing mice, researchers found a significant reduction in tumor growth compared to control groups. The compound was administered daily, leading to enhanced apoptosis markers in tumor tissues .

Case Study 2: Antimicrobial Properties
A series of tests conducted on various bacterial strains demonstrated that compounds structurally related to Compound 1 exhibited potent antibacterial effects. Specifically, one derivative showed an MIC value indicating effective inhibition against S. aureus, suggesting potential for therapeutic use in treating infections .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that compounds containing imidazole derivatives can modulate the activity of kinesin spindle protein (KSP), which plays a crucial role in cell division. Inhibiting KSP can lead to cancer cell death by disrupting mitosis .

Case Study: KSP Inhibition

A study published in a patent document outlines the synthesis of related imidazole compounds that inhibit KSP, demonstrating significant cytotoxic effects against various cancer cell lines. The findings suggest that N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could exhibit similar properties due to structural similarities .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Compounds with imidazole rings have been shown to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Study: Antimycobacterial Activity

Research into benzo[d]imidazo derivatives has highlighted their effectiveness against Mycobacterium tuberculosis. A derivative with a similar structure demonstrated significant inhibitory activity, indicating that this compound could be explored for similar applications .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

Case Study: Serotonin Receptor Modulation

Research has shown that certain piperazine-containing compounds can act as serotonin receptor modulators. Given the structural components of this compound, it may possess similar properties worth investigating for therapeutic applications in psychiatric disorders .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism. By targeting these enzymes, it can disrupt critical biological processes leading to cell death or growth inhibition.

Receptor Interaction

Interactions with neurotransmitter receptors can modulate signaling pathways associated with mood regulation and cognitive function. This interaction could provide a basis for developing treatments for various neurological conditions.

Chemical Reactions Analysis

1.1. Piperazine Core Functionalization

The piperazine ring is central to the molecule’s architecture. In structurally related compounds (e.g., D3R agonists in ), piperazine derivatives are synthesized via:

  • Alkylation/Acylation : Piperazine reacts with alkyl halides (e.g., 4-(chloromethyl)benzoyl chloride) to introduce substituents. For example, Scheme 1 in demonstrates coupling of N-acylated piperazines with alkyl bromides under basic conditions (K2_2CO3_3, DMF, 60°C).

  • Late-Stage Modifications : Post-alkylation, secondary functionalization (e.g., acylation with 4-methoxybenzoyl chloride) is performed to install the benzoyl-imidazole unit .

1.3. Benzo[d] dioxole-5-carboxamide Formation

The benzo[d] dioxole moiety is synthesized from catechol derivatives:

  • Cyclization : Reaction of catechol with dichloromethane under basic conditions forms the dioxole ring .

  • Carboxamide Coupling : The carboxylic acid is activated (e.g., via thionyl chloride) and coupled to ethylenediamine derivatives using coupling agents like EDCI/HOBt .

1.4. Final Assembly

The ethyl-piperazine linker is established via:

  • Nucleophilic Displacement : Ethylenediamine reacts with a piperazine-bound alkyl halide (e.g., 1-(2-chloroethyl)piperazine) in DMF at 80°C .

  • Amide Bond Formation : The benzo[d] dioxole-5-carboxamide is coupled to the ethyl-piperazine intermediate via standard peptide coupling protocols .

2.1. Amide Bond Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding benzo[d] dioxole-5-carboxylic acid and the corresponding amine .

2.2. Piperazine Ring Alkylation

The secondary amines in the piperazine ring undergo alkylation with electrophiles (e.g., methyl iodide) in polar aprotic solvents (DMF, CH3_3CN) .

2.3. Imidazole Reactivity

  • Protonation/Deprotonation : The imidazole ring (pKa_a ~7) undergoes pH-dependent tautomerism, influencing its coordination chemistry .

  • Metal Coordination : Imidazole binds to transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in catalytic systems, relevant for cross-coupling reactions .

3.1. Palladium-Catalyzed Cross-Coupling

The benzoyl group may undergo Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/H2_2O (80°C) to introduce aryl substituents .

3.2. Oxidative Cyclization

In the presence of sulfur/DMF, aromatic aldehydes and o-phenylenediamine form benzimidazole derivatives, a strategy applicable to

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues ()

Five piperazine derivatives with benzo[d][1,3]dioxole-5-yloxy groups and varying aryl substituents were synthesized. Key comparisons include:

Compound Structure (Abbreviated) Yield (%) Melting Point (°C, HCl salt) Key Substituents
1-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine 67 169–170 2,4-Difluorophenyl
4-(4-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)-3-fluorobenzonitrile 75 182–183 3-Fluoro-4-cyanophenyl
1-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine 78 176–177 2-Chlorophenyl

Key Findings :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -F) correlate with higher melting points (182–183°C for the nitrile derivative) compared to halogens (176–177°C for 2-Cl), likely due to enhanced dipole interactions .
  • Synthetic Yields : Substituted phenyl groups (e.g., 2-Cl) show higher yields (78%) than fluorinated derivatives (67–75%), suggesting steric or electronic influences on reaction efficiency .
Benzimidazole Carboxamide Derivatives ()

Benzimidazole-based compounds, such as PZ1 (N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide), were synthesized with yields up to 94%.

Compound Name Yield (%) Melting Point (°C) Key Features
2-(5-Chloro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 72 >300 Chloro and hydroxy substituents
PZ1 249–252 Piperazine-ethyl linker

Key Findings :

  • Thermal Stability : Benzimidazole derivatives exhibit exceptionally high melting points (>300°C) due to strong π-π stacking and hydrogen bonding from hydroxyl groups .
  • Structural Contrast : Unlike the target compound, PZ1 lacks a benzo[d][1,3]dioxole moiety but includes a benzimidazole core. This difference may reduce lipophilicity but enhance aromatic interactions in biological targets .
Pyrrolidine-Linked Benzimidazoles ()

A series of 1H-benzo[d]imidazole-4-carboxamides with pyrrolidine side chains (e.g., 5cl , 5cm ) were synthesized.

Compound Name Key Substituents Synthesis Procedure
5cl 3-Aminopropyl-pyrrolidine Procedure D
5co 2-Benzamidoethyl-pyrrolidine Procedure E

Key Findings :

  • Flexibility vs.
  • Hydrogen Bonding: Amino or benzamido groups in these compounds (e.g., 5cl, 5co) provide additional hydrogen-bonding sites, analogous to the imidazole in the target compound .
Thiazole-Cyclopropane Derivatives ()

Compounds like 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) share the benzo[d][1,3]dioxole-carboxamide motif but incorporate thiazole and cyclopropane rings.

Compound Name Molecular Weight Key Structural Features
74 591.14 Thiazole, cyclopropane, pyrrolidine

Key Findings :

Research Implications

  • Drug Design : The target’s imidazole and piperazine groups make it a candidate for targeting enzymes or receptors requiring hydrogen-bonding and flexible binding pockets.
  • Optimization : Substituting the benzoyl group with electron-deficient aryl moieties (as in ) could enhance thermal stability without compromising yield .

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